molecular formula C12H21N3O3 B12712111 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((butylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- CAS No. 145071-59-6

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((butylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)-

Cat. No.: B12712111
CAS No.: 145071-59-6
M. Wt: 255.31 g/mol
InChI Key: HKRNLKJEZNSZMD-NTEUORMPSA-N
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Description

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((butylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- is a complex organic compound with a unique structure that includes a pyridine ring, a carboxaldehyde group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((butylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- typically involves multiple steps, including the formation of the pyridine ring, the introduction of the carboxaldehyde group, and the addition of the butylamino and methyloxime groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often use advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((butylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- can undergo various chemical reactions, including:

    Oxidation: Conversion of the carboxaldehyde group to a carboxylic acid.

    Reduction: Reduction of the carboxaldehyde group to an alcohol.

    Substitution: Replacement of substituents on the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxaldehyde group may yield a carboxylic acid, while reduction may produce an alcohol.

Scientific Research Applications

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((butylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((butylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-methyloxime, monohydrochloride, (E)-
  • 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-[[[(1-phenylethyl)amino]carbonyl]oxy]-, 3-(O-methyloxime),[S-(E)]-

Uniqueness

Compared to similar compounds, 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((butylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- is unique due to its specific substituents and structural configuration. These features may confer distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

145071-59-6

Molecular Formula

C12H21N3O3

Molecular Weight

255.31 g/mol

IUPAC Name

[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] N-butylcarbamate

InChI

InChI=1S/C12H21N3O3/c1-3-4-7-13-12(16)18-15-8-5-6-11(10-15)9-14-17-2/h6,9H,3-5,7-8,10H2,1-2H3,(H,13,16)/b14-9+

InChI Key

HKRNLKJEZNSZMD-NTEUORMPSA-N

Isomeric SMILES

CCCCNC(=O)ON1CCC=C(C1)/C=N/OC

Canonical SMILES

CCCCNC(=O)ON1CCC=C(C1)C=NOC

Origin of Product

United States

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